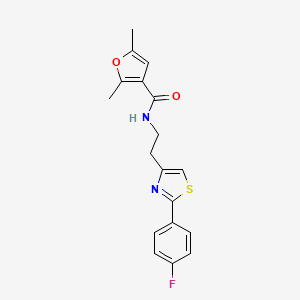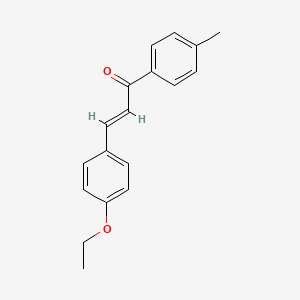![molecular formula C11H22N2O2 B2580247 tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate CAS No. 2260936-61-4](/img/structure/B2580247.png)
tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is known for its unique structure, which includes a cyclobutyl ring substituted with an aminomethyl group and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with aryl or heteroaryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of cyclobutyl derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. These interactions can affect various molecular pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound has a similar structure but with a phenyl ring instead of a cyclobutyl ring.
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: This compound features a cyclohexyl ring instead of a cyclobutyl ring.
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound has an oxetane ring instead of a cyclobutyl ring.
Uniqueness: tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable for applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the development of new materials.
Propiedades
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-methylcyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-5-11(4,6-8)7-12/h8H,5-7,12H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBZHIIVLXTDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)


![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)
![N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2580174.png)


![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)

